molecular formula C6H11NO B13583500 3-Oxa-6-azabicyclo[3.2.1]octane

3-Oxa-6-azabicyclo[3.2.1]octane

Cat. No.: B13583500
M. Wt: 113.16 g/mol
InChI Key: LTSZCNPXKJFUNP-UHFFFAOYSA-N
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Description

3-Oxa-6-azabicyclo[3.2.1]octane is a bridged, nitrogen-oxygen containing heterocycle that serves as a valuable scaffold in pharmaceutical research and organic synthesis. The rigid, three-dimensional structure of this bicyclic framework makes it a privileged motif for exploring biological activity and constructing complex molecules. Azabicyclo[3.2.1]octane derivatives are of significant interest in drug discovery due to their structural similarity to bioactive alkaloids and their ability to provide conformational restraint, which can enhance binding affinity and selectivity for biological targets . Researchers utilize this core structure as a key synthetic intermediate in total synthesis and as a central template for developing novel pharmacologically active compounds . Specific analogues of the azabicyclo[3.2.1]octane scaffold have been investigated as potent inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory conditions . Other research has explored similar oxa- and azabicyclo[3.2.1]octane skeletons for their potential as monoamine transporter ligands, which are relevant to the development of treatments for central nervous system disorders . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific synthetic applications and biological studies related to this structure.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-oxa-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C6H11NO/c1-5-2-7-6(1)4-8-3-5/h5-7H,1-4H2

InChI Key

LTSZCNPXKJFUNP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1COC2

Origin of Product

United States

Preparation Methods

Cycloaddition Strategies

a. Brønsted Acid-Catalyzed [5+2] Cycloaddition

One of the prominent approaches involves the [5+2] cycloaddition of heterocyclic scaffolds such as 3-oxidopyrylium or 3-oxidopyridinium dipoles with suitable reaction partners. This method allows the formation of oxa- and azabicyclo[3.2.1]octene frameworks with high regio- and stereoselectivity, including the formation of the 3-oxa-6-azabicyclo[3.2.1]octane core.

  • Reaction Conditions: Catalysis with Brønsted acids under mild conditions, often at room temperature, and employing chiral scaffolds for enantioselectivity.
  • Outcome: The reaction provides a rapid route to complex bicyclic systems with excellent exo-selectivity and enantiomeric purity, as demonstrated in recent organometallic and heterocyclic synthesis studies.

b. Cycloaddition of 3-Oxopyrylium and 3-Oxypyridinium Dipoles

These dipoles undergo [5+2] cycloaddition reactions with suitable dienophiles or dipolarophiles, forming the core structure of 3-oxa-6-azabicyclo[3.2.1]octane . This method is advantageous for constructing complex heterocycles with high stereocontrol, especially when combined with chiral catalysts or auxiliaries.

Heterocyclic Ring Construction via Cyclization

a. Intramolecular Cyclization of Amino Alcohols

A common route involves the cyclization of amino alcohol derivatives. This process typically proceeds through:

  • Step 1: Formation of a suitable amino alcohol intermediate.
  • Step 2: Activation of the alcohol (e.g., by tosylation or mesylation).
  • Step 3: Intramolecular nucleophilic attack by the amino group to form the bicyclic structure.

This pathway is often facilitated by acid or base catalysis, leading to the formation of the 3-oxa-6-azabicyclo[3.2.1]octane core.

b. Ring-Closing Metathesis and Cyclization

Modern synthetic routes also employ ring-closing metathesis (RCM) to generate the bicyclic framework, especially when constructing larger or more complex derivatives. This method offers high efficiency and functional group tolerance.

Reduction and Functional Group Transformations

Several synthesis pathways incorporate reduction steps to convert precursor compounds into the target heterocycle:

  • Metal-mediated reduction: Using magnesium or sodium borohydride in alcohol solvents to reduce nitrile or ketone functionalities, facilitating ring closure.
  • Catalytic hydrogenation: Employing catalysts such as palladium on carbon under hydrogen atmosphere to reduce unsaturated intermediates or functional groups, aiding in the formation of the saturated bicyclic core.

Specific Synthetic Pathways from Patent Literature

a. Patent WO 1999/29690A1

This patent describes a process involving the reduction of nitrile derivatives to form the bicyclic amine. The process includes:

  • Starting from a precursor with a nitrile group.
  • Reduction using a mixture of alcohol (preferably methanol) and a metal such as magnesium or alkali metal borohydrides.
  • Subsequent cyclization under acidic or basic conditions to form 3-oxa-6-azabicyclo[3.2.1]octane .

b. Patent US 2024/0294550A1

This recent patent emphasizes heterocyclic ring formation via cyclization of amino alcohols and heteroatom insertion, with specific steps involving:

  • Functionalization of precursor molecules.
  • Cyclization under controlled conditions to form the bicyclic heterocycle.
  • Use of heteroatom insertion strategies to incorporate oxygen and nitrogen into the ring system.

Reaction Conditions and Optimization

Method Reagents Catalysts Solvents Key Conditions Yield/Selectivity
[5+2] Cycloaddition 3-oxidopyrylium dipoles Brønsted acids Toluene, dichloromethane Room temperature, chiral auxiliaries High regio- and stereoselectivity
Intramolecular Cyclization Amino alcohol derivatives Acid/base Toluene, ethanol Reflux, mild conditions Moderate to high yields
Metal Reduction Nitrile derivatives Magnesium, NaBH4 Methanol, ethanol 0-25°C, inert atmosphere Good yields, stereocontrol

Chemical Reactions Analysis

Types of Reactions

3-Oxa-6-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce amine or alcohol derivatives .

Scientific Research Applications

3-Oxa-6-azabicyclo[3.2.1]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites within biological molecules, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Positional Isomers and Heteroatom Arrangement

The position of heteroatoms (O, N) significantly impacts physicochemical and biological properties:

Compound Structure Key Features Biological Activity Reference
3-Oxa-6-azabicyclo[3.2.1]octane O at C3, N at C6 Found in aphanorphine; synthetic derivatives act as muscarinic antagonists Neuroactive properties, receptor modulation
8-Oxa-3-azabicyclo[3.2.1]octane O at C8, N at C3 Bridged morpholine derivative (M18) Moderate PI3K/mTOR inhibition (IC₅₀: pPKB/Akt = 157 nM, pS6 = 282 nM)
2-Azabicyclo[3.2.1]octane N at C2 Simpler bicyclic amine Minor antiviral activity against HPIV-3
6-Oxa-2-azabicyclo[3.2.1]octane O at C6, N at C2 Synthesized via aza-Prins cyclization Potential synthon for heteroaryl-annulated morpholines

Key Insight: The 3-oxa-6-aza configuration in aphanorphine derivatives enables strong receptor interactions, while the 8-oxa-3-aza isomer (M18) shows moderate kinase inhibition, highlighting positional sensitivity .

Substituent Effects on Bioactivity

Substituents on the bicyclic framework modulate potency and selectivity:

Compound Substituents Activity Profile Reference
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane Methyl groups at C1, C3, C3 Structural analog; no direct bioactivity reported
(+)-1-(3-Hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane 3-Hydroxyphenyl, 6-methyl Analgesic with narcotic antagonist activity; low physical dependence risk
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one Acetyl at C6, ketone at C7 Intermediate for pharmaceutical synthesis

Key Insight : Bulky substituents like the 3-hydroxyphenyl group enhance analgesic and antagonist activities, while methyl/acetyl groups improve synthetic utility .

Diazabicyclo Derivatives vs. Monoazabicyclo Systems

The addition of a second nitrogen atom alters electronic and steric properties:

Compound Structure Key Features Biological Application Reference
3,8-Diazabicyclo[3.2.1]octane N at C3 and C8 Precursor for α-7 nicotinic receptor agonists CNS/PNS disorder therapeutics
6-Oxa-3,8-diazabicyclo[3.2.1]octane O at C6, N at C3 and C8 Hybrid structure with dual heteroatoms Unspecified receptor targeting

Key Insight: Diazabicyclo systems expand therapeutic scope (e.g., CNS targets) but may reduce selectivity compared to monoazabicyclo analogs .

Tropane Alkaloid Derivatives

Tropane alkaloids share the bicyclo[3.2.1]octane skeleton but differ in substitution:

Compound Structure Key Features Pharmacological Role Reference
Nortropane 8-Azabicyclo[3.2.1]octane Parent compound of tropane alkaloids Base structure for cocaine/atropine
Tropane 8-Methyl-8-azabicyclo[3.2.1]octane Methylated derivative Anticholinergic activity

Key Insight : Methylation at C8 (as in tropane) enhances anticholinergic effects, whereas 3-oxa substitution shifts activity toward neuroreceptor modulation .

Q & A

Q. What unexplored applications exist for 3-Oxa-6-azabicyclo[3.2.1]octane in materials science?

  • Methodology : Investigate its potential as a ligand in coordination polymers or metal-organic frameworks (MOFs). Characterize thermal stability via TGA and porosity via BET analysis. Reference studies on chromium(III) complexes with analogous bicyclic ligands ().

Q. How can advanced spectroscopic techniques (e.g., cryo-EM) elucidate the compound’s mechanism in enzyme inhibition?

  • Methodology : Co-crystallize the compound with target enzymes (e.g., proteases) and resolve structures using cryo-electron microscopy (cryo-EM). Pair with kinetic assays (e.g., stopped-flow spectroscopy) to correlate structural changes with activity ().

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